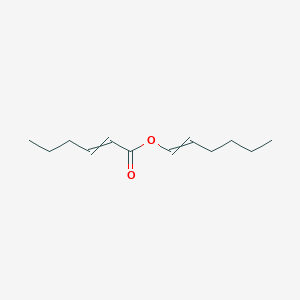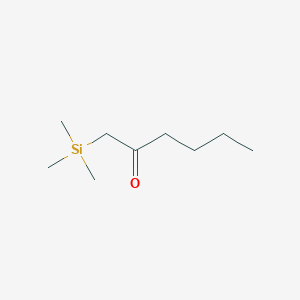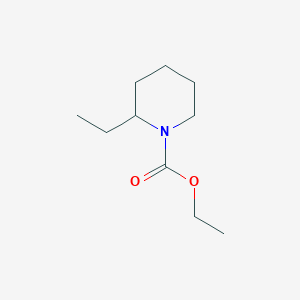
Ethyl 2-ethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethylpiperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the piperidine ring and an ester functional group. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-ethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-ethylpiperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 2-ethylpiperidine is dissolved in an appropriate solvent, and ethyl chloroformate is added dropwise while maintaining the reaction temperature. The mixture is stirred for several hours to ensure complete reaction.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-ethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethylpiperidine-1-carboxylate can be compared with other piperidine derivatives:
Piperidine: The parent compound, piperidine, lacks the ester functional group and has different chemical reactivity.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl group.
2-Ethylpiperidine: Lacks the ester functional group and has different applications and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Numéro CAS |
82902-42-9 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
UTQIRVRQVWXHED-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
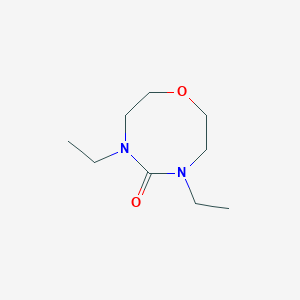
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
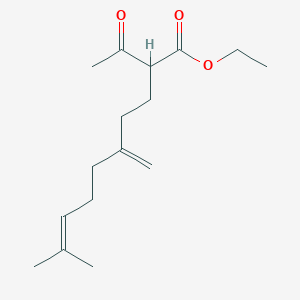
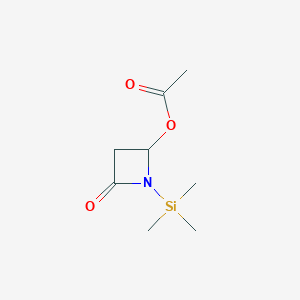
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
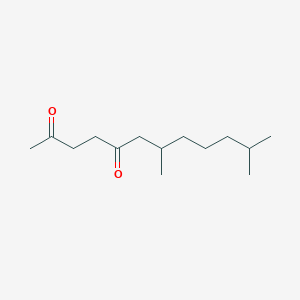

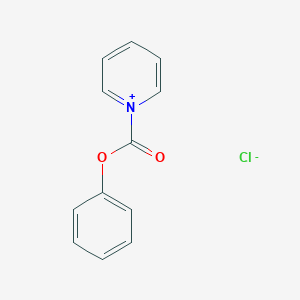
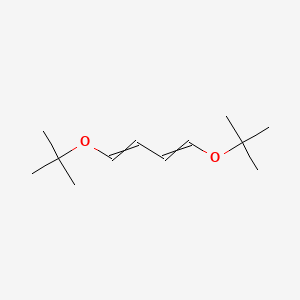
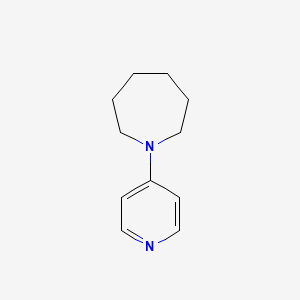
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
